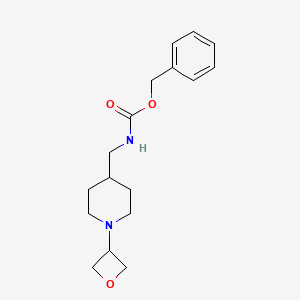

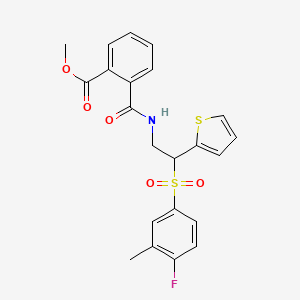

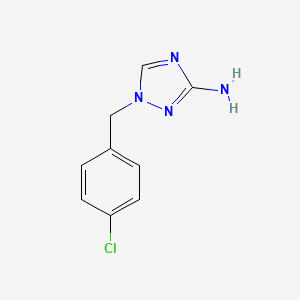

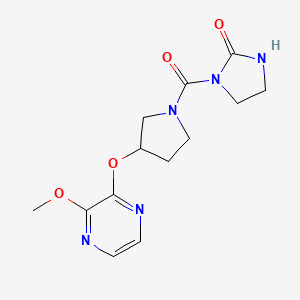

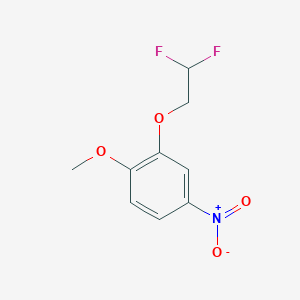

![molecular formula C7H7N3O2 B2561643 5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 2241138-21-4](/img/structure/B2561643.png)

5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a derivative of the [1,2,4]triazolo[4,3-a]pyridine family . This family of compounds has been found to have significant biological properties, including antimicrobial, antiviral, antitubercular, and anticancer activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through a one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is functional group tolerant and atom-economic, providing facile access to synthetically and biologically important triazolopyridine derivatives .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridines are diverse. For instance, when using highly electron-deficient 2-hydrazinopyridines, the [1,2,4]triazolo[4,3-a]pyridines obtained can be converted into [1,2,4]triazolo[1,5-a]pyridines .Applications De Recherche Scientifique

Energetic Materials Development

The triazolo[4,3-a]pyridin-3-one core is being investigated for its potential in creating energetic materials . These materials are crucial for applications such as explosives, propellants, and pyrotechnics . The introduction of explosophoric groups like –NO2, –NHNO2, –ONO2, –N3, and –NH2 to the triazolo-triazine backbone can significantly enhance the energetic properties, providing compounds with high detonation velocities and pressures, which are essential for military and aerospace applications .

Anticancer Drug Design

Compounds based on the triazolo[4,3-a]pyridin-3-one scaffold have been synthesized and evaluated for their anticancer properties . These compounds show promise as dual c-Met/VEGFR-2 inhibitors, which are important targets in cancer therapy . The most promising derivatives exhibit excellent antiproliferative activities against various cancer cell lines, making them potential candidates for further development into anticancer drugs .

Antimalarial Agents

The triazolo[4,3-a]pyridin-3-one derivatives are being explored as antimalarial agents . They serve as reactants for the synthesis of compounds with antimalarial activity, addressing the urgent need for new treatments against drug-resistant strains of malaria .

HIV Research

This compound class also finds application in HIV research , where derivatives are investigated for their pharmacological activity by binding to HIV TAR RNA. This research is pivotal for developing new therapeutic strategies against HIV .

Energetic Performance Assessment

The triazolo[4,3-a]pyridin-3-one derivatives are assessed computationally for their energetic performance . This includes evaluating their potential as high-performance materials with balanced energy and safety profiles, which is critical for the safe handling and storage of energetic compounds .

Therapeutic Targets for Metabolic Disorders

Derivatives of triazolo[4,3-a]pyridin-3-one are recognized as potential therapeutic targets for metabolic disorders such as dyslipidemia, coronary heart disease, and diabetes. They are particularly investigated in the context of fatty acid-binding proteins (FABPs), which play a role in the development of these conditions .

Propriétés

IUPAC Name |

5-(hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c11-4-5-2-1-3-6-8-9-7(12)10(5)6/h1-3,11H,4H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYUKCJBBJJKHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=O)N2C(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)

![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)

![8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2561565.png)

![1-(4-fluorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2561569.png)

![1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride](/img/structure/B2561579.png)

![N-[Cyclobutyl(phenyl)methyl]prop-2-enamide](/img/structure/B2561581.png)